molecular formula C20H21F3N2O2 B5763296 methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate

methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate

Cat. No. B5763296
M. Wt: 378.4 g/mol
InChI Key: VEMGOQFOUCJPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used for various scientific research applications. TFMPP is a popular research chemical due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFMPP involves its binding to the serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This leads to the activation of intracellular signaling pathways and modulation of neurotransmitter release. TFMPP has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulating and euphoric effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced sociability, and decreased anxiety-like behavior. It has also been reported to induce hallucinations and altered perception in some individuals. TFMPP has been shown to have a biphasic effect on food intake, with low doses increasing food intake and high doses decreasing food intake.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments, including its high potency, selectivity for serotonin receptors, and ability to induce specific behavioral and physiological effects. However, TFMPP also has several limitations, including its potential for abuse, toxicity, and lack of specificity for serotonin receptors.

Future Directions

Future research on TFMPP could focus on elucidating the specific mechanisms underlying its effects on behavior and brain function. This could involve studying the downstream signaling pathways activated by TFMPP and the interactions between TFMPP and other neurotransmitter systems. Additionally, further research could be done to investigate the potential therapeutic applications of TFMPP, particularly in the treatment of mood disorders and eating disorders.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 4-(4-fluorobenzyl)piperazine with 3-trifluoromethylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate. The purity of the compound can be improved by recrystallization or chromatography techniques.

Scientific Research Applications

TFMPP has been used in various scientific research applications such as studying the effects of serotonin receptor agonists on behavior and brain function. It has been shown to have affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. TFMPP has also been used to study the role of serotonin in the regulation of feeding behavior and energy balance.

properties

IUPAC Name

methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-19(26)16-7-5-15(6-8-16)14-24-9-11-25(12-10-24)18-4-2-3-17(13-18)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGOQFOUCJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate

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